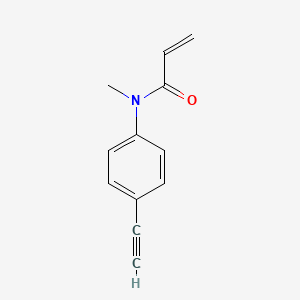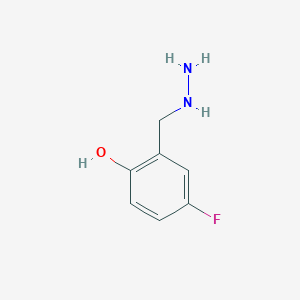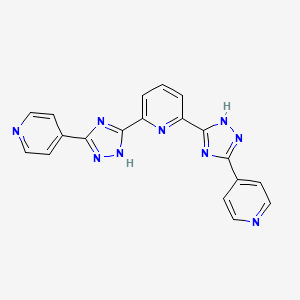
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a versatile compound known for its unique structure and properties. This compound features a central pyridine ring substituted with two 1,2,4-triazole rings, each further substituted with a pyridine ring. This structure allows it to act as a terdentate ligand, making it highly valuable in coordination chemistry and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine typically involves a multi-step process. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition in the presence of a copper catalyst to form the triazole rings. The final step involves the coupling of the triazole rings with the central pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions, which are useful in catalysis and materials science.
Substitution Reactions: The pyridine and triazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Copper Catalysts: Used in the initial “click” reaction to form the triazole rings.
Metal Salts: Employed in coordination reactions to form metal complexes.
Major Products
Applications De Recherche Scientifique
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form metal complexes with applications in catalysis and materials science.
Photochemistry: Employed in the development of photoluminescent materials.
Biomedicine: Investigated for its potential in enzyme inhibition and as a therapeutic agent.
Polymer Science: Used to create functionalized polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metals, influencing their electronic properties and reactivity. This coordination can modulate the activity of metal centers in catalytic processes and enhance the photophysical properties of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another terdentate ligand with similar coordination properties.
2,2’6’,2’'-terpyridine: A well-known ligand used in coordination chemistry with a different structural motif.
Uniqueness
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine stands out due to its unique combination of pyridine and triazole rings, providing a versatile platform for functionalization and coordination. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in various scientific fields .
Propriétés
Formule moléculaire |
C19H13N9 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C19H13N9/c1-2-14(18-23-16(25-27-18)12-4-8-20-9-5-12)22-15(3-1)19-24-17(26-28-19)13-6-10-21-11-7-13/h1-11H,(H,23,25,27)(H,24,26,28) |
Clé InChI |
PZOHHVCEVSBOLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3)C4=NC(=NN4)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
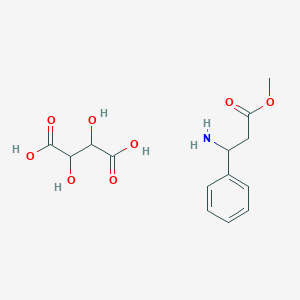

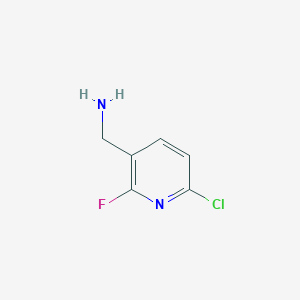
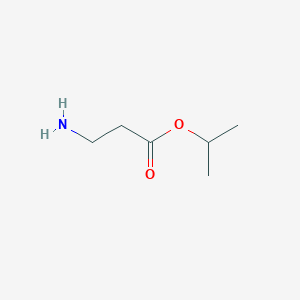

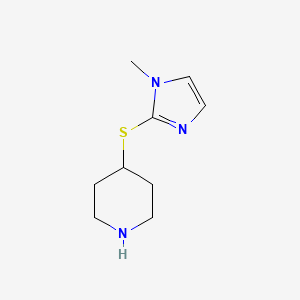
![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)
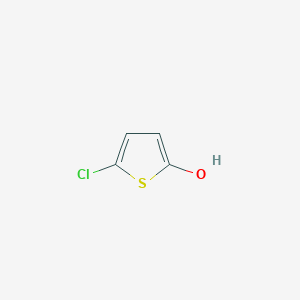
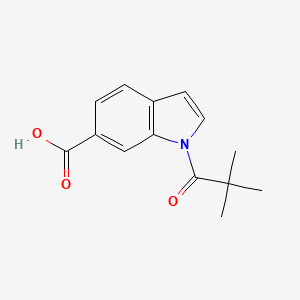
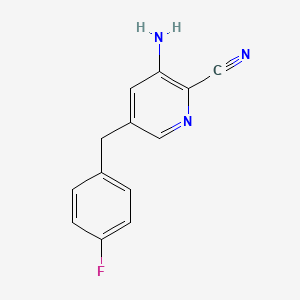
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
